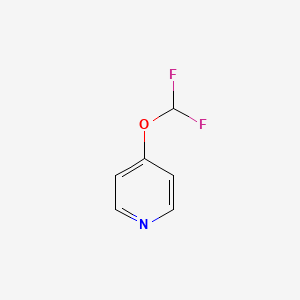
4-(Difluoromethoxy)pyridine
描述
4-(Difluoromethoxy)pyridine is a fluorinated heterocyclic compound characterized by the presence of a difluoromethoxy group attached to a pyridine ring. This compound is of significant interest due to its unique chemical properties, which include high electronegativity and the ability to participate in various chemical reactions. These properties make it valuable in multiple scientific and industrial applications.
作用机制
Target of Action
Related compounds such as 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm) have been shown to target transforming growth factor-β1 (tgf-β1), which plays a crucial role in fibrosis .
Mode of Action
Similar compounds like dgm have been shown to inhibit the expression of proteins such as α-sma, vimentin, and collagen ⅰ, and increase the expression of e-cadherin . This suggests that 4-(Difluoromethoxy)pyridine might interact with its targets in a similar manner, leading to changes in protein expression.
Biochemical Pathways
Related compounds have been shown to affect the tgf-β1/smad pathway, which plays an important role in fibrosis .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant .
Result of Action
Related compounds like dgm have been shown to attenuate tgf-β1-induced epithelial-mesenchymal transformation (emt) in a549 cells and bleomycin-induced pulmonary fibrosis in rats .
Action Environment
It is known that the compound’s lipophilicity facilitates better absorption through cell membranes .
生化分析
Biochemical Properties
It is known that pyridine derivatives play a significant role in biochemical reactions They interact with various enzymes, proteins, and other biomolecules, influencing their functions and activities
Molecular Mechanism
It is likely that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is plausible that it interacts with certain enzymes or cofactors and may influence metabolic flux or metabolite levels
Subcellular Localization
It is plausible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)pyridine typically involves the introduction of a difluoromethoxy group to a pyridine ring. One common method is the reaction of pyridine derivatives with difluorocarbene precursors. For example, the reaction of 4-hydroxypyridine with difluoromethylating agents such as chlorodifluoromethane (HCFC-22) in the presence of a base like potassium hydroxide (KOH) can yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale difluoromethylation processes. These processes utilize difluorocarbene reagents and transition metal catalysts to achieve high yields and selectivity. The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions: 4-(Difluoromethoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can replace the difluoromethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridines .
科学研究应用
4-(Difluoromethoxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and materials science.
相似化合物的比较
4-(Difluoromethoxy)pyridine can be compared with other fluorinated heterocycles such as:
4-(Trifluoromethoxy)pyridine: Similar in structure but with a trifluoromethoxy group, which is bulkier and more electronegative.
4-(Difluoromethylthio)pyridine: Contains a difluoromethylthio group, which imparts different electronic and steric properties.
4-(Difluoromethyl)pyridine: Lacks the oxygen atom in the substituent, resulting in different reactivity and applications.
The uniqueness of this compound lies in its balance of electronegativity, lipophilicity, and hydrogen-bonding capacity, making it a versatile compound for various applications .
属性
IUPAC Name |
4-(difluoromethoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-6(8)10-5-1-3-9-4-2-5/h1-4,6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCULSLCAXRCRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



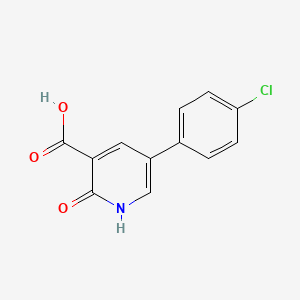
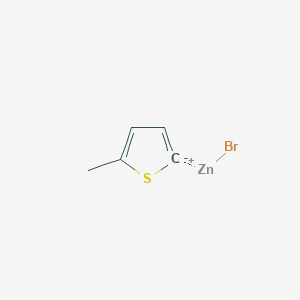

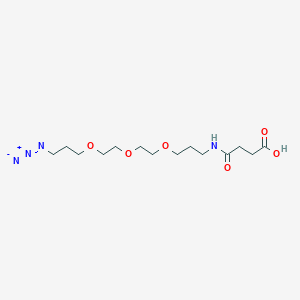
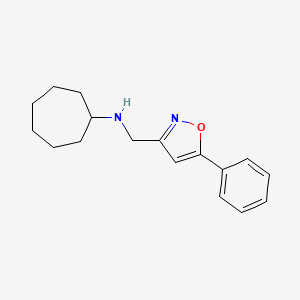
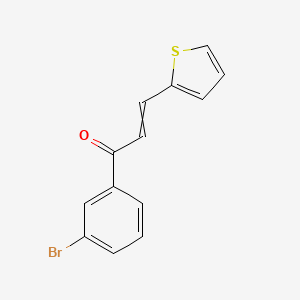
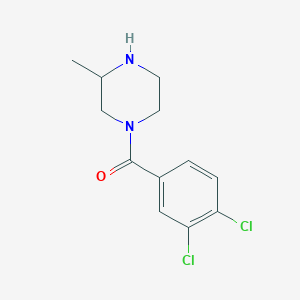
![3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6319482.png)
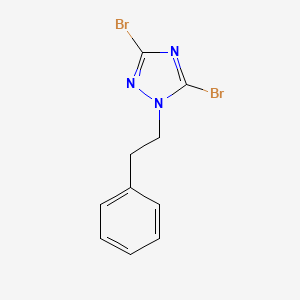
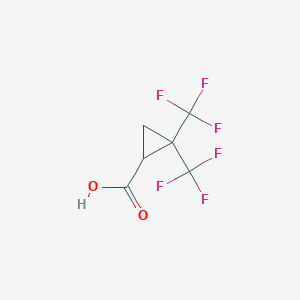
![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B6319492.png)
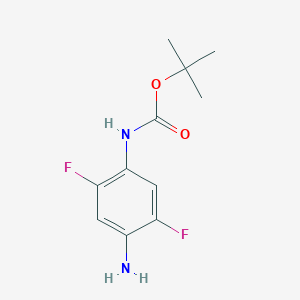
![(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B6319501.png)
